

Application Notes and Protocols for In Vitro Cell Labeling with IR-825

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IR-825

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This document provides detailed protocols for the in vitro labeling of cells using the near-infrared (NIR) fluorescent dye, **IR-825**. These guidelines are intended for research purposes to facilitate the tracking and analysis of cells in various biological studies.

Introduction

IR-825 is a near-infrared fluorescent dye that is valuable for in vitro and in vivo imaging applications.[1] Its fluorescence in the NIR spectrum allows for deep tissue penetration and minimizes background autofluorescence. The **IR-825** molecule contains a carboxyl group, which allows for its conjugation to other molecules, making it a versatile tool for targeted cell labeling and tracking.[1] When conjugated into nanoparticles, it has been used for imaging-guided photothermal cancer therapy.[2] This document provides a general protocol for in vitro cell labeling with **IR-825** and subsequent assays to evaluate cell viability and proliferation.

Principle of Labeling

The precise mechanism for cellular uptake of unconjugated **IR-825** is not well-documented. However, as a lipophilic cyanine dye, it is presumed to intercalate into the lipid bilayer of the cell membrane. When incorporated into nanoparticles, the primary mode of cellular entry is likely endocytosis. Following successful labeling, the dye is retained within the cells, allowing

for fluorescent tracking. Upon cell division, the dye is typically distributed between daughter cells.

Data Presentation

Table 1: Recommended Parameters for In Vitro Cell Labeling

Parameter	Recommended Range	Notes
IR-825 Concentration	1 - 10 μ M	Start with 5 μ M and optimize for your cell type.
Incubation Time	15 - 30 minutes	Longer times may increase labeling but also potential cytotoxicity.
Incubation Temperature	37°C	Standard cell culture conditions.
Cell Density	1 x 10 ⁶ cells/mL	For suspension cells. For adherent cells, aim for 70-80% confluency.

Table 2: Cytotoxicity Assay Parameters (Post-Labeling)

Parameter	Description	Recommended Method
Viability Indicator	Dye that selectively enters non-viable cells.	Propidium Iodide (PI) or 7-AAD.[3]
Live Cell Indicator	Dye that is retained in viable cells.	Calcein AM.[4]
Detection Method	Quantifies fluorescent signals.	Flow Cytometry or Fluorescence Microscopy.
Controls	Unlabeled cells, heat-killed labeled cells.	Essential for setting gates and baseline measurements.

Table 3: Cell Proliferation Assay Parameters (Post-Labeling)

Assay Type	Principle	Detection Method
Metabolic Assay	Measures metabolic activity (e.g., reduction of tetrazolium salts).	Spectrophotometry (e.g., MTT, WST-1 assays).
Dye Dilution Assay	Fluorescent dye is halved with each cell division.	Flow Cytometry (e.g., CFSE).

Experimental Protocols

Protocol for In Vitro Cell Labeling with IR-825

This protocol is a general guideline and may require optimization for specific cell types and experimental needs.

Materials:

- **IR-825** dye
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Complete cell culture medium
- Cells for labeling (suspension or adherent)
- Incubator (37°C, 5% CO₂)
- Centrifuge

Procedure:

- Prepare **IR-825** Stock Solution: Dissolve **IR-825** in DMSO to create a 1 mM stock solution. Store protected from light at -20°C for short-term storage or -80°C for long-term storage.[\[1\]](#)

- Cell Preparation (Suspension Cells):
 - Harvest and count the cells.
 - Centrifuge at 300 x g for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in pre-warmed, serum-free culture medium or PBS to a concentration of 1×10^6 cells/mL.[3]
- Cell Preparation (Adherent Cells):
 - Grow cells on coverslips or in culture plates to 70-80% confluency.
 - Before labeling, remove the culture medium and wash the cells once with pre-warmed, serum-free medium or PBS.
- Cell Labeling:
 - Dilute the 1 mM **IR-825** stock solution into the cell suspension or the medium covering the adherent cells to a final concentration of 1-10 μ M. A starting concentration of 5 μ M is recommended.[3]
 - Incubate the cells for 15-30 minutes at 37°C, protected from light.[3] For suspension cells, gently agitate every 10 minutes to ensure uniform labeling.[3]
- Washing:
 - Suspension Cells: Stop the labeling by adding 5 volumes of complete culture medium. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with PBS to remove unbound dye.[3]
 - Adherent Cells: Remove the labeling solution and wash the cells three times with complete culture medium.
- Downstream Applications: Resuspend the labeled cells in the appropriate medium for your subsequent experiments.

Protocol for Cytotoxicity Assay

It is crucial to assess cell viability after labeling to ensure the process is not cytotoxic.

Materials:

- **IR-825** labeled cells
- Unlabeled control cells
- Propidium Iodide (PI) or 7-AAD solution
- Flow cytometer or fluorescence microscope

Procedure:

- Prepare single-cell suspensions of both labeled and unlabeled control cells at a concentration of 1×10^6 cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS).
- Add PI or 7-AAD to the cell suspensions according to the manufacturer's instructions.
- Incubate on ice for 5-15 minutes, protected from light.^[3]
- Analyze the cells by flow cytometry. Live cells will be **IR-825** positive and PI/7-AAD negative, while dead cells will be positive for both **IR-825** and PI/7-AAD.

Protocol for Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell proliferation.

Materials:

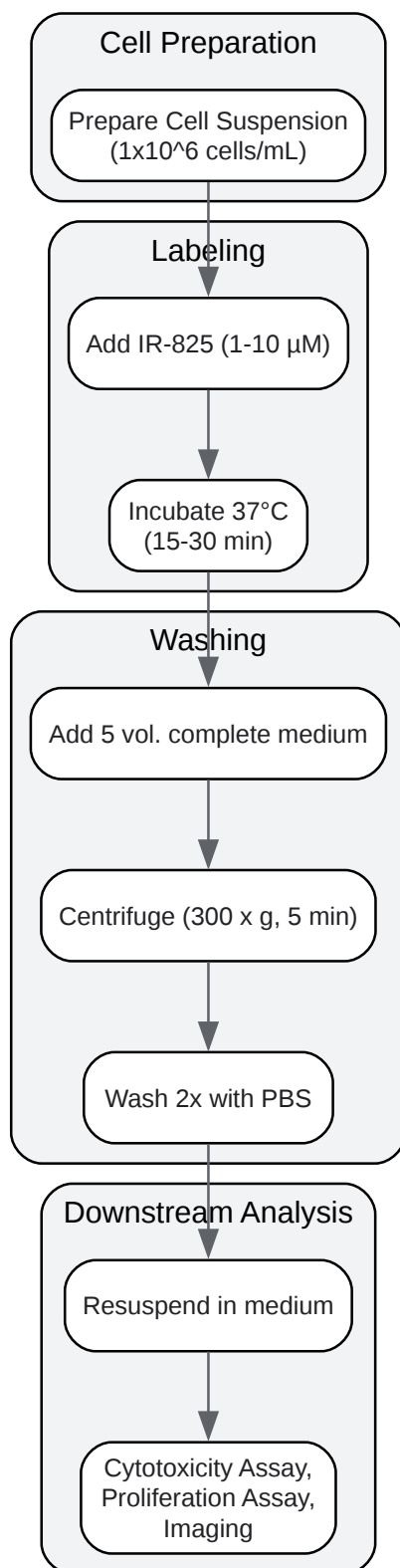
- **IR-825** labeled cells
- Unlabeled control cells
- 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)

- Plate reader

Procedure:

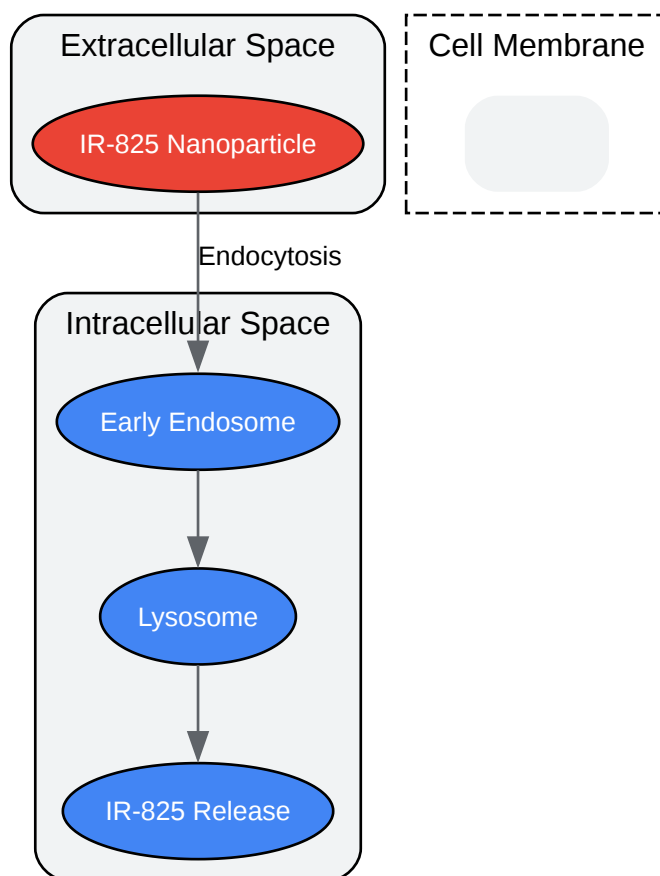
- Seed labeled and unlabeled cells in a 96-well plate at a desired density and allow them to attach overnight.
- Culture the cells for the desired period (e.g., 24, 48, 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader. A decrease in absorbance in labeled cells compared to unlabeled controls may indicate reduced proliferation.

Visualizations



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Caption: Experimental workflow for in vitro cell labeling with **IR-825**.



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Caption: Generalized pathway for cellular uptake of nanoparticle-conjugated **IR-825**.

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